molecular formula C22H46N2O B14150910 N-[3-(Methylamino)propyl]octadecanamide CAS No. 88787-56-8

N-[3-(Methylamino)propyl]octadecanamide

Cat. No.: B14150910
CAS No.: 88787-56-8
M. Wt: 354.6 g/mol
InChI Key: RLVKKFATDKOGQO-UHFFFAOYSA-N
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Description

N-[3-(Methylamino)propyl]octadecanamide is a fatty acid amide derivative characterized by an octadecanamide (stearamide) backbone linked to a propyl chain substituted with a methylamino group (-NHCH₃).

Properties

CAS No.

88787-56-8

Molecular Formula

C22H46N2O

Molecular Weight

354.6 g/mol

IUPAC Name

N-[3-(methylamino)propyl]octadecanamide

InChI

InChI=1S/C22H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)24-21-18-20-23-2/h23H,3-21H2,1-2H3,(H,24,25)

InChI Key

RLVKKFATDKOGQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with N-[3-(methylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)propyl]octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms substituted amides.

Scientific Research Applications

N-[3-(Methylamino)propyl]octadecanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)propyl]octadecanamide involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signaling pathways and membrane protein functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-[3-(Methylamino)propyl]octadecanamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP Applications/Properties Source
This compound C₂₂H₄₅N₂O* ~369.6* Primary amine, amide ~5.8† Surfactant, drug delivery Inferred
N-[3-(Dimethylamino)propyl]octadecanamide C₂₃H₄₈N₂O 368.65 Tertiary amine, amide 6.8‡ Cosmetic antistatic agent
N-[3-[Bis(2-hydroxyethyl)oxidoamino]propyl]octadecanamide C₂₅H₅₂N₂O₄ 444.69 N-oxide, hydroxyl, amide ~4.5† Enhanced water solubility
N-(3-Aminopropyl)octadecanamide C₂₁H₄₄N₂O 352.6 Primary amine, amide ~4.2† Polymer crosslinker, bioadhesives
N-[3-(Dimethylamino)propyl]octadecanamide monoacetate C₂₅H₅₁N₂O₃ 428.40 Tertiary amine, acetate, amide 6.80 Improved polar solvent solubility

*Inferred based on structural analogs. †Estimated via computational tools (e.g., XlogP3). ‡Experimental value from .

Key Findings:

Amine Substitution Effects: The primary amine in this compound contrasts with the tertiary amine in N-[3-(Dimethylamino)propyl]octadecanamide. This difference impacts reactivity and solubility; primary amines are more nucleophilic but less lipophilic than tertiary amines . The N-oxide and hydroxyl groups in N-[3-[Bis(2-hydroxyethyl)oxidoamino]propyl]octadecanamide enhance water solubility (logP ~4.5) compared to the methylamino analog (logP ~5.8), making it suitable for aqueous formulations .

Applications: Cosmetics: Dimethylamino analogs (e.g., N-[3-(Dimethylamino)propyl]octadecanamide) are widely used as antistatic agents in hair conditioners due to their charge-neutralizing properties . Pharmaceuticals: The primary amine in this compound may facilitate conjugation with drug molecules or polymers for targeted delivery systems .

Synthetic Routes: Similar compounds (e.g., N-(3-(methylamino)propyl)picolinamide) are synthesized via amidation reactions between fatty acids and amine-containing propyl derivatives, suggesting analogous methods for the target compound .

Physicochemical Properties: Lipophilicity: The dimethylamino analog (logP 6.8) is more lipophilic than the methylamino version (logP ~5.8), favoring oil-based formulations. Solubility: Acetate derivatives (e.g., N-[3-(Dimethylamino)propyl]octadecanamide monoacetate) exhibit improved solubility in polar solvents due to ionizable groups .

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